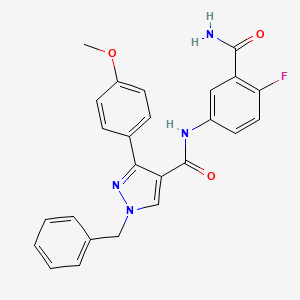![molecular formula C16H19FN2O2 B7513960 1-[4-(Cyclopropanecarbonyl)piperazin-1-yl]-2-(4-fluorophenyl)ethanone](/img/structure/B7513960.png)
1-[4-(Cyclopropanecarbonyl)piperazin-1-yl]-2-(4-fluorophenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(Cyclopropanecarbonyl)piperazin-1-yl]-2-(4-fluorophenyl)ethanone, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the breakdown of GABA, which is a neurotransmitter that plays a key role in regulating brain activity. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, leading to a variety of physiological and biochemical effects.
Mécanisme D'action
1-[4-(Cyclopropanecarbonyl)piperazin-1-yl]-2-(4-fluorophenyl)ethanone works by inhibiting the enzyme GABA transaminase, which is responsible for breaking down GABA in the brain. This leads to an increase in GABA levels, which can have a variety of effects on brain activity. GABA is an inhibitory neurotransmitter, meaning that it can reduce the activity of neurons in the brain. By increasing GABA levels, 1-[4-(Cyclopropanecarbonyl)piperazin-1-yl]-2-(4-fluorophenyl)ethanone can help reduce overactive brain activity, which is thought to contribute to various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
1-[4-(Cyclopropanecarbonyl)piperazin-1-yl]-2-(4-fluorophenyl)ethanone has been shown to have a variety of biochemical and physiological effects in animal models. For example, it has been shown to increase GABA levels in the brain, reduce glutamate levels (which is an excitatory neurotransmitter), and increase the expression of various GABA receptors. It has also been shown to have anti-inflammatory effects, which may be beneficial in reducing the damage caused by various neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-[4-(Cyclopropanecarbonyl)piperazin-1-yl]-2-(4-fluorophenyl)ethanone is its high potency and selectivity for GABA transaminase. This makes it a useful tool for studying the role of GABA in various neurological and psychiatric disorders. However, one limitation is that it is not very water-soluble, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for research on 1-[4-(Cyclopropanecarbonyl)piperazin-1-yl]-2-(4-fluorophenyl)ethanone. One area of interest is its potential therapeutic applications in various neurological and psychiatric disorders. For example, it may be useful in treating epilepsy, anxiety, depression, and addiction. Another area of interest is its potential use as a research tool for studying the role of GABA in the brain. Finally, there may be potential for developing new and more effective inhibitors of GABA transaminase based on the structure of 1-[4-(Cyclopropanecarbonyl)piperazin-1-yl]-2-(4-fluorophenyl)ethanone.
Méthodes De Synthèse
1-[4-(Cyclopropanecarbonyl)piperazin-1-yl]-2-(4-fluorophenyl)ethanone can be synthesized through a multi-step process involving the reaction of various chemical reagents. The first step involves the reaction of 4-fluorobenzaldehyde with cyclopropanecarbonyl chloride to form 4-fluoro-1-(cyclopropylcarbonyl)benzaldehyde. This compound is then reacted with piperazine to form 1-(4-(cyclopropanecarbonyl)piperazin-1-yl)-4-fluorobenzene. Finally, this compound is reacted with ethyl chloroformate to form 1-[4-(Cyclopropanecarbonyl)piperazin-1-yl]-2-(4-fluorophenyl)ethanone.
Applications De Recherche Scientifique
1-[4-(Cyclopropanecarbonyl)piperazin-1-yl]-2-(4-fluorophenyl)ethanone has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. For example, it has been shown to be effective in reducing seizures in animal models of epilepsy, as well as improving symptoms in animal models of anxiety and depression. It has also been investigated as a potential treatment for addiction, as increased GABA levels in the brain can help reduce drug cravings and withdrawal symptoms.
Propriétés
IUPAC Name |
1-[4-(cyclopropanecarbonyl)piperazin-1-yl]-2-(4-fluorophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2O2/c17-14-5-1-12(2-6-14)11-15(20)18-7-9-19(10-8-18)16(21)13-3-4-13/h1-2,5-6,13H,3-4,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBWBGCLLDCHGAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCN(CC2)C(=O)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Cyclopropanecarbonyl)piperazin-1-yl]-2-(4-fluorophenyl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-N-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B7513883.png)
![N-cyclopropyl-1,2-dihydroimidazo[1,2-a]benzimidazole-3-carboxamide](/img/structure/B7513891.png)



![N-[4-(methylcarbamoyl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B7513917.png)

![Cyclopropyl-[4-(3,5-dimethylbenzoyl)piperazin-1-yl]methanone](/img/structure/B7513943.png)


![1-[(5-Chlorothiophen-2-yl)methyl]-5-(1,3,4-oxadiazol-2-yl)pyridin-2-one](/img/structure/B7513953.png)


